N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
CAS No.: 429625-55-8
Cat. No.: VC10906946
Molecular Formula: C16H16ClNO2
Molecular Weight: 289.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 429625-55-8 |
|---|---|
| Molecular Formula | C16H16ClNO2 |
| Molecular Weight | 289.75 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide |
| Standard InChI | InChI=1S/C16H16ClNO2/c1-11-6-7-12(2)15(8-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19) |
| Standard InChI Key | NEMGOMCKIMHXJZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)Cl |
Introduction
Synthesis
The synthesis of N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:
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Starting Materials:
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3-chloroaniline (for the N-substituted phenyl group).
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2,5-dimethylphenol (for the phenoxy group).
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Chloroacetyl chloride (for the acetamide backbone).
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Reaction Pathway:
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The reaction begins with the formation of chloroacetyl chloride by treating acetic acid derivatives with thionyl chloride.
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Chloroacetyl chloride reacts with 3-chloroaniline under basic conditions to form an intermediate amide.
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The phenoxy group is introduced via nucleophilic substitution using 2,5-dimethylphenol in the presence of a base like sodium hydroxide or potassium carbonate.
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Optimization:
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Temperature control is critical to prevent side reactions.
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Purification involves recrystallization or column chromatography.
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Structural Insights
The compound's structure can be analyzed through various spectroscopic techniques:
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NMR Spectroscopy:
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Proton () and Carbon () NMR provide insights into the aromatic proton environments and substitution patterns on both phenyl rings.
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FT-IR Spectroscopy:
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Characteristic peaks include:
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Amide C=O stretch (~1650 cm).
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Aromatic C-H stretches (~3100 cm).
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C-Cl stretches (~600–800 cm).
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Mass Spectrometry:
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Molecular ion peak at , consistent with the molecular weight.
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X-ray Crystallography:
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Crystal structure analysis reveals planar regions due to conjugation within aromatic rings and the amide group.
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Potential Applications
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Pharmaceutical Research:
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The compound's amide functionality and substituted aromatic groups suggest potential bioactivity as an intermediate in drug design.
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Material Science:
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Its structural rigidity may make it useful in polymer or advanced material synthesis.
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Chemical Reactivity Studies:
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The presence of both electron-withdrawing and donating groups allows for studies on electrophilic and nucleophilic aromatic substitution reactions.
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Comparative Analysis with Related Compounds
Research Gaps and Future Directions
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Bioactivity Studies:
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No comprehensive studies have been conducted to evaluate its pharmacological properties or toxicity profiles.
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Physical Property Characterization:
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Experimental data on melting point, boiling point, and solubility are required for industrial applications.
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Derivatization:
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Modifying substituents on either aromatic ring could yield derivatives with enhanced properties for specific applications.
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